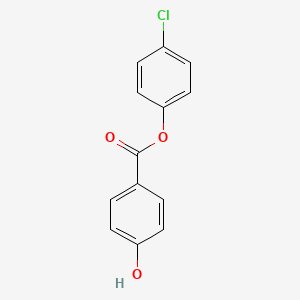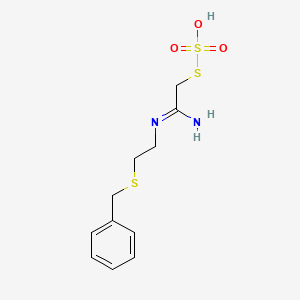
S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a thiosulfate group, which is known for its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate typically involves the reaction of benzylthioethylamine with formaldehyde and thiosulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, reduction, and purification to achieve high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance production rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonates or sulfones.
Reduction: The compound can be reduced to form thiols or sulfides.
Substitution: The benzylthioethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reactivity and selectivity.
Major Products Formed
Major products formed from these reactions include sulfonates, sulfones, thiols, and sulfides. These products have diverse applications in chemical synthesis, pharmaceuticals, and materials science.
Scientific Research Applications
S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including its role as an antioxidant and its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The compound’s ability to donate sulfur atoms makes it a valuable tool in modulating redox reactions and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Sodium Thiosulfate: Commonly used in medical and industrial applications, known for its ability to neutralize cyanide poisoning.
Benzylthioethylamine: A precursor in the synthesis of S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate, used in organic synthesis.
Sulfonates and Sulfones: Products of oxidation reactions involving thiosulfate compounds, used in pharmaceuticals and materials science.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of thiosulfate with the functional versatility of benzylthioethyl groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industry.
Properties
CAS No. |
40283-98-5 |
|---|---|
Molecular Formula |
C11H16N2O3S3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
2-[(1-amino-2-sulfosulfanylethylidene)amino]ethylsulfanylmethylbenzene |
InChI |
InChI=1S/C11H16N2O3S3/c12-11(9-18-19(14,15)16)13-6-7-17-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,12,13)(H,14,15,16) |
InChI Key |
RVIZCXZRYPJRIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCCN=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


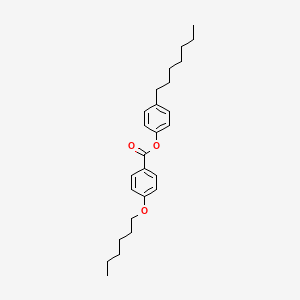
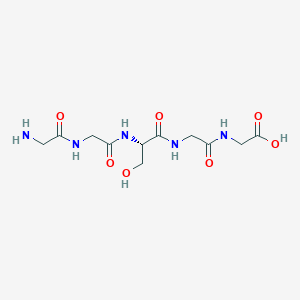
![Copper;[1-carboxy-5-(ethoxycarbonylamino)pentyl]azanide](/img/structure/B14666386.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)](/img/structure/B14666393.png)
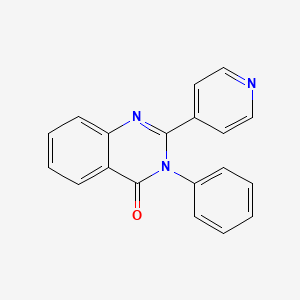
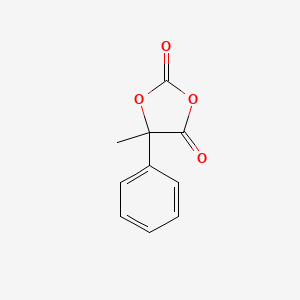
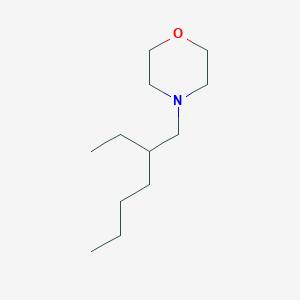
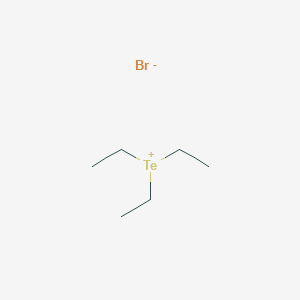
![N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14666428.png)
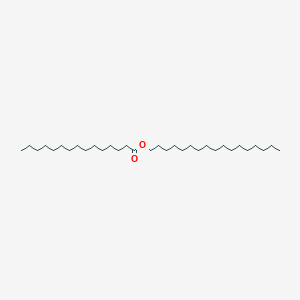
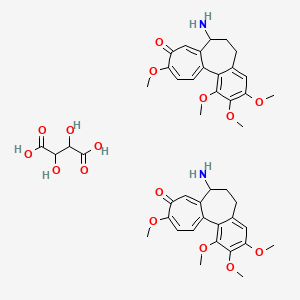
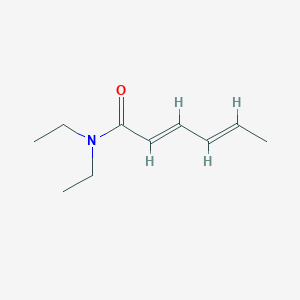
![2,4,6-Tris[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]-1,3,5-triazine](/img/structure/B14666439.png)
